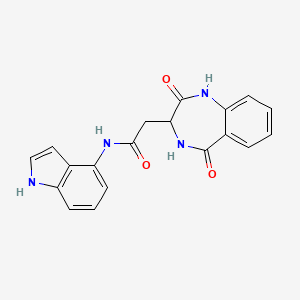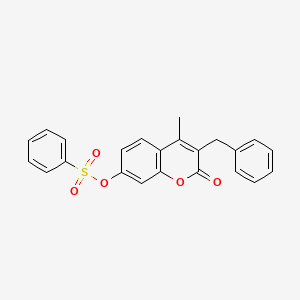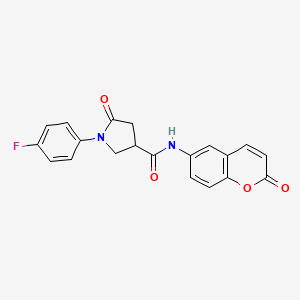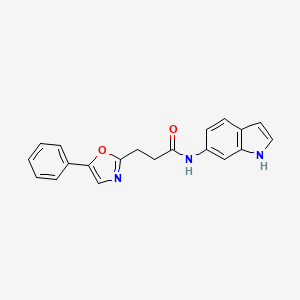![molecular formula C23H27NO6 B14937478 trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937478.png)
trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety linked to a cyclohexane carboxylic acid group through a propanamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves a multi-step process. The initial step often includes the preparation of the cyclopenta[c]chromen core, which can be achieved through cyclization reactions of appropriate precursors. This is followed by the introduction of the propanamido group through amide bond formation. The final step involves the attachment of the cyclohexane carboxylic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
- Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
- Coumarins
Uniqueness
The uniqueness of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific structural features, which allow it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13(21(25)24-12-14-5-7-15(8-6-14)22(26)27)29-16-9-10-18-17-3-2-4-19(17)23(28)30-20(18)11-16/h9-11,13-15H,2-8,12H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
CIPDGAJKNINTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B14937415.png)
![5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14937424.png)
![4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937429.png)
![Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14937437.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B14937451.png)
![N~1~-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide](/img/structure/B14937457.png)
![2-(4-Fluorophenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14937474.png)

![Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14937488.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14937494.png)


